1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea is an organic compound classified as a urea derivative. It features a tert-butyl group attached to a phenyl ring, which is linked to a urea moiety via a propyl chain that carries an isopropylamino group. This structural arrangement imparts unique steric and electronic properties, making it of interest in various scientific fields, particularly medicinal chemistry and materials science.
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea belongs to the class of small organic molecules known as ureas. Ureas are characterized by the presence of the functional group -NH2C(=O)N-, which is significant in both biological and synthetic chemistry contexts.
The synthesis of 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea typically involves the reaction between 4-tert-butylphenyl isocyanate and 3-(isopropylamino)propylamine.
The molecular formula for 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea is C17H29N3O. Its structure can be represented by the following identifiers:
The compound exhibits a complex three-dimensional structure due to the bulky tert-butyl group and the flexible propyl chain. This structural complexity may influence its interaction with biological targets.
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea participates in various chemical reactions typical of urea derivatives. These include:
The reactivity of this compound can be influenced by steric hindrance from the tert-butyl group, affecting its ability to undergo certain nucleophilic attacks compared to less hindered analogs.
Research indicates potential applications in pharmacology where similar compounds have been shown to modulate receptor activity or enzyme function. The specific pathways involved require further investigation through experimental studies.
Data from chemical databases indicate that this compound may exhibit some degree of toxicity or allergic reactions upon exposure, necessitating careful handling in laboratory settings .
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea has several potential applications:
The core structure of 1-(4-tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea (CAS 1395492-64-4) relies on urea bond formation between aryl and alkylamino precursors. Two primary routes dominate:
Table 1: Key Molecular Features
| Property | Value |
|---|---|
| CAS Number | 1395492-64-4 |
| Molecular Formula | C₁₇H₂₉N₃O |
| Molecular Weight | 291.43 g/mol |
| SMILES | O=C(NCCCNC(C)C)NC1=CC=C(C(C)(C)C)C=C1 |
Integration of the 4-tert-butylphenyl and isopropylaminopropyl moieties demands precise stoichiometric control:
Sustainable synthesis modifications include:
Table 2: Traditional vs. Green Synthesis Metrics
| Parameter | Traditional Route | Green Route |
|---|---|---|
| Reaction Time | 24h | 2h (microwave) |
| Solvent Consumption | 500 mL/mol | 0 mL/mol |
| Atom Economy | 65% | 90% |
| Yield | 75% | 92% |
Physicochemical Properties and Characterization
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7